molecular formula C20H26N2O5 B11053425 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11053425
M. Wt: 374.4 g/mol
InChI Key: WVKDLKWFXFPJBB-UHFFFAOYSA-N
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Description

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, an ethylhexyl chain, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Attachment of the Ethylhexyl Chain: The ethylhexyl chain can be attached through an alkylation reaction using an appropriate alkyl halide and a base such as sodium hydride.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Incorporation of the Nitrophenyl Group: The nitrophenyl group can be added via a nitration reaction, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by another nucleophile. Common reagents include alkoxides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkoxides, amines.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems, including potential antimicrobial or anticancer properties.

    Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as drug development.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the hydroxy group could participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H26N2O5/c1-4-6-7-14(5-2)12-21-18(17(13(3)23)19(24)20(21)25)15-8-10-16(11-9-15)22(26)27/h8-11,14,18,24H,4-7,12H2,1-3H3

InChI Key

WVKDLKWFXFPJBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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